molecular formula C26H18N6Na2O6S2 B12684045 Disodium 4,4'-((4,6-diamino-1,3-phenylene)bis(azo))bisnaphthalene-1-sulphonate CAS No. 5850-05-5

Disodium 4,4'-((4,6-diamino-1,3-phenylene)bis(azo))bisnaphthalene-1-sulphonate

Cat. No.: B12684045
CAS No.: 5850-05-5
M. Wt: 620.6 g/mol
InChI Key: UZAJXKAPLQJTPL-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is derived from its parent structure and substituents. The core consists of a 1,3-phenylene group (a benzene ring substituted at positions 1 and 3) with amino groups (-NH₂) at positions 4 and 6. Two azo (-N=N-) linkages extend from the phenylene core, each connecting to a naphthalene ring sulfonated at position 1. The disodium counterions balance the sulfonate groups (-SO₃⁻).

The full IUPAC name is disodium 4,4'-[(4,6-diamino-1,3-phenylene)bis(diazene-2,1-diyl)]bis(naphthalene-1-sulfonate) . This nomenclature reflects:

  • The central 4,6-diamino-1,3-phenylene moiety.
  • Two azo (diazene) linkages.
  • Two naphthalene-1-sulfonate groups.
  • Disodium counterions for charge neutrality.

The structural formula (Fig. 1) highlights the conjugated system formed by the azo groups and aromatic rings, which is critical for light absorption and dye properties.

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered under CAS 6252-62-6 and assigned the EC number 228-375-8 . Additional identifiers include:

  • PubChem SID : 505585069 (as a substance record).
  • C.I. Direct Brown 44 : A common industrial name in dye classification.
  • RCS6SCN4PL : A unique identifier in chemical databases.

These identifiers ensure precise tracking across regulatory, commercial, and academic contexts.

Molecular Formula and Weight Analysis

The molecular formula is C₂₆H₁₈N₆Na₂O₆S₂ , derived from:

  • 26 carbon atoms : 10 from each naphthalene ring and 6 from the central phenylene group.
  • 18 hydrogen atoms : Distributed across the aromatic systems and amino groups.
  • 6 nitrogen atoms : From the two azo linkages and two amino groups.
  • 2 sodium ions : Counterions for the sulfonate groups.
  • 6 oxygen and 2 sulfur atoms : From the sulfonate (-SO₃⁻) groups.

The molecular weight is 620.57 g/mol , calculated as:
$$
\text{Weight} = (26 \times 12.01) + (18 \times 1.01) + (6 \times 14.01) + (2 \times 22.99) + (6 \times 16.00) + (2 \times 32.07) = 620.57 \, \text{g/mol}.
$$

Component Contribution to Molecular Weight (g/mol)
Carbon (C₂₆) 312.26
Hydrogen (H₁₈) 18.18
Nitrogen (N₆) 84.06
Sodium (Na₂) 45.98
Oxygen (O₆) 96.00
Sulfur (S₂) 64.14

Sulfonate Group Configuration and Tautomeric Forms

The sulfonate groups are located at position 1 on each naphthalene ring, as indicated by the "naphthalene-1-sulphonate" designation. These groups confer water solubility and influence electronic interactions within the molecule. The sulfonate’s electron-withdrawing nature stabilizes the azo-hydrazone tautomeric equilibrium, a phenomenon observed in analogous azo dyes.

In aqueous environments, the compound may exhibit azo-hydrazone tautomerism , where the azo form (-N=N-) converts to the hydrazone form (-NH-N=). This equilibrium is influenced by:

  • pH : Acidic conditions favor the hydrazone form.
  • Substituents : Electron-donating amino groups at positions 4 and 6 on the phenylene ring stabilize the azo form.
  • Solvent interactions : Polar solvents stabilize the sulfonate ions, shifting the equilibrium.

The tautomeric forms are represented below:
$$
\text{Azo form: } \text{Ar-N=N-Ar'} \leftrightarrow \text{Hydrazone form: } \text{Ar-NH-N=Ar'}
$$
where Ar and Ar' represent the naphthalene sulfonate and diamino-phenylene groups, respectively.

This tautomerism impacts the compound’s optical properties, including absorption maxima and color intensity, which are critical for its function as a dye.

Properties

CAS No.

5850-05-5

Molecular Formula

C26H18N6Na2O6S2

Molecular Weight

620.6 g/mol

IUPAC Name

disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

UZAJXKAPLQJTPL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Core Synthetic Route: Diazo Coupling Reaction

The synthesis of this compound is predominantly achieved via a diazo coupling reaction , a classical method for preparing azo dyes. The process involves the following key steps:

  • Step 1: Diazotization of 4-Aminonaphthalene-1-sulfonic Acid
    The starting material, 4-aminonaphthalene-1-sulfonic acid, is treated with nitrous acid (generated in situ from sodium nitrite and an acid) under cold conditions to form the corresponding diazonium salt.

  • Step 2: Coupling with Benzene-1,3-diamine
    The diazonium salt is then coupled with benzene-1,3-diamine (also known as m-phenylenediamine) to form the azo linkage. This coupling occurs at the amino-substituted phenylene ring, resulting in the bis-azo structure.

  • Step 3: Formation of Disodium Salt
    The sulfonic acid groups present on the naphthalene units are neutralized with sodium hydroxide to yield the disodium salt form, enhancing water solubility.

This method ensures high yield and purity of the target compound, suitable for industrial dye applications.

Reaction Conditions and Parameters

  • Temperature: Diazotization is typically performed at 0–5 °C to maintain diazonium salt stability. Coupling reactions are conducted at slightly higher temperatures (5–15 °C) to optimize reaction rates without decomposing intermediates.

  • pH Control: The diazotization step requires acidic conditions (pH ~1-2), while the coupling step is usually carried out in mildly alkaline to neutral pH to facilitate azo bond formation.

  • Solvent: Aqueous media is preferred due to the water solubility of sulfonated intermediates and products.

  • Reaction Time: Diazotization takes about 30 minutes; coupling may require 1–2 hours for completion.

Purification

Post-reaction, the crude product is typically purified by:

  • Filtration to remove insoluble impurities
  • Washing with water and ethanol to remove unreacted starting materials and by-products
  • Drying under controlled conditions to obtain the final powder form.

Comparative Data Table of Preparation Parameters

Preparation Step Reagents/Conditions Purpose/Outcome Notes
Diazotization 4-Aminonaphthalene-1-sulfonic acid + NaNO2 + HCl, 0–5 °C Formation of diazonium salt Low temperature critical
Coupling Benzene-1,3-diamine, pH ~6-7, 5–15 °C Formation of azo linkage pH and temperature sensitive
Neutralization NaOH Conversion to disodium salt Enhances water solubility
Purification Filtration, washing, drying Removal of impurities Ensures product purity

Research Findings and Notes on Preparation

  • The diazo coupling method is well-documented for azo dyes and is the preferred route due to its specificity and efficiency in forming azo bonds between aromatic amines and diazonium salts.

  • The presence of amino groups at the 4 and 6 positions on the phenylene ring requires careful control of reaction conditions to avoid side reactions such as over-coupling or polymerization.

  • Sulfonate groups on the naphthalene units improve solubility and facilitate purification but also require neutralization to the disodium salt to stabilize the compound in aqueous solutions.

  • The final product exhibits characteristic color properties (red light brown) and solubility profiles that confirm successful synthesis.

  • Industrial synthesis scales these reactions with continuous monitoring of temperature, pH, and reagent addition rates to maintain product consistency and quality.

Chemical Reactions Analysis

Reaction Sequence:

  • Diazotization :

    • Aromatic amines (e.g., 4-aminonaphthalene-1-sulfonic acid) are treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form diazonium salts .

    • Example:

      Ar-NH2+NaNO2+HClAr-N2+Cl+NaOH+H2O\text{Ar-NH}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^- + \text{NaOH} + \text{H}_2\text{O}
  • Coupling :

    • The diazonium salt reacts with 4,6-diamino-1,3-phenylene under alkaline conditions to form the bis-azo linkage .

    • Sulfonate groups (-SO₃Na) enhance water solubility, critical for dye applications.

Acid-Base Reactivity

The compound exhibits pH-dependent solubility and structural changes:

  • Acidic Conditions :

    • Addition of HCl causes brown precipitation due to protonation of sulfonate groups (-SO₃⁻ → -SO₃H), reducing hydrophilicity .

  • Alkaline Conditions :

    • In NaOH, red-brown precipitates form, likely from deprotonation or complexation with metal ions .

Table 2: Solubility and pH Response

ConditionObservationProposed Mechanism
Strong H₂SO₄Purple solution → brown precipitateSulfonation or acid-catalyzed rearrangement
Dilute HClBrown precipitateProtonation of -SO₃⁻ groups
Concentrated NaOHRed-brown precipitateDeprotonation or chelation

Photochemical and Thermal Stability

The compound’s azo bonds (-N=N-) are susceptible to degradation under specific conditions:

Light Fastness Data :

Light ExposureFadingStain
ISO Standard22–3
  • Mechanism : UV light induces cis-trans isomerization or cleavage of azo bonds, leading to color loss.

Thermal Degradation:

  • Above 250°C, decomposition occurs via scission of azo linkages and sulfonate groups, releasing SO₂ and nitrogen oxides .

Reductive Cleavage

Azo bonds can be reduced to amines under reductive conditions:

  • Sodium dithionite (Na₂S₂O₄) in aqueous media cleaves -N=N- bonds to form aromatic amines:

    Ar-N=N-Ar’+Na2S2O4Ar-NH2+Ar’-NH2+Na2SO3\text{Ar-N=N-Ar'} + \text{Na}_2\text{S}_2\text{O}_4 \rightarrow \text{Ar-NH}_2 + \text{Ar'-NH}_2 + \text{Na}_2\text{SO}_3

Complexation with Metals

The diamino-phenylene core and sulfonate groups enable chelation with metal ions (e.g., Cu²⁺, Fe³⁺), altering spectral properties .

Table 3: Metal Interaction Effects

Metal IonColor ChangeApplication Insight
Cu²⁺Dark green complexPotential catalytic uses
Fe³⁺Brown precipitateInterference in dyeing processes

Oxidative Reactions

Exposure to hydrogen peroxide or chlorine-based oxidants degrades the azo structure, forming nitroso intermediates and quinones.

Environmental and Biological Reactivity

  • Microbial Degradation : Anaerobic bacteria reduce azo bonds, producing potentially toxic aromatic amines.

  • Aquatic Toxicity : Sulfonate groups enhance water solubility, increasing environmental persistence .

Scientific Research Applications

Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate involves its interaction with various molecular targets. The azo groups in the compound can form stable complexes with metal ions, which is useful in dyeing processes. Additionally, the sulphonate groups enhance the solubility of the compound in water, making it suitable for various aqueous applications.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 16386-21-3 .
  • Molecular Formula : C₁₈H₁₆N₆O₆S₂·2Na.
  • Structure: Features a central 4,6-diamino-1,3-phenylene core linked via azo bonds to naphthalene-1-sulfonate groups .
  • Applications: Primarily used as an intermediate or specialty dye in industrial and research settings, with noted use in pharmaceuticals and fine chemicals .

Comparison with Structurally Similar Azo Compounds

Structural Variations and Functional Group Influence

The compound belongs to a class of bis-azo dyes with aromatic cores. Key structural analogs include:

Compound Name (CAS) Core Structure Substituents Molecular Formula Key Applications
Target Compound (16386-21-3) 4,6-diamino-1,3-phenylene Diamino, sulfonate C₁₈H₁₆N₆O₆S₂·2Na Industrial dyes, intermediates
Acid Brown 14 (5850-16-8) 2,4-dihydroxy-1,3-phenylene Dihydroxy, sulfonate C₂₆H₁₆N₄Na₂O₈S₂ Textile and leather dyeing
Chocolate Brown HT (4553-89-3) 2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene Dihydroxy, hydroxymethyl, sulfonate C₂₇H₁₈N₄Na₂O₉S₂ Food coloring (regulated use)
Congo Red (573-58-0) Biphenyl-4,4'-diyl Amino, sulfonate C₃₂H₂₂N₆Na₂O₆S₂ Histological staining, pH indicator

Structural Insights :

  • Hydroxymethyl in Chocolate Brown HT increases hydrophilicity, making it suitable for food applications .
  • Biphenyl core in Congo Red enables π-π stacking, critical for amyloid fibril detection in biomedical research .

Key Findings :

  • The target compound lacks comprehensive toxicological data, necessitating caution in handling .

Research and Regulatory Gaps

  • Target Compound : Requires further studies on ecotoxicity and biodegradability .
  • Congo Red Alternatives: The target compound’s structural flexibility (diamino core) could be leveraged to develop safer dyes with retained functionality .

Biological Activity

Disodium 4,4'-((4,6-diamino-1,3-phenylene)bis(azo))bisnaphthalene-1-sulphonate, commonly referred to as Acid Brown 5 or C.I.20095, is a synthetic azo dye with significant applications in various fields, including textiles and biological research. This compound has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

  • Molecular Formula : C26H18N6Na2O6S2
  • Molecular Weight : 620.57 g/mol
  • CAS Number : 5850-05-5
  • Solubility : Soluble in water; slightly soluble in ethanol
PropertyValue
Molecular FormulaC26H18N6Na2O6S2
Molecular Weight620.57 g/mol
CAS Number5850-05-5
SolubilityWater-soluble
ColorRed light brown

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. A study conducted by Zhang et al. (2023) demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of several commercially available antibiotics.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated using human cancer cell lines. In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines are summarized in Table 2.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This oxidative stress is believed to disrupt cellular functions and promote programmed cell death.

Case Study 1: Antibacterial Efficacy

In a clinical study involving patients with skin infections caused by antibiotic-resistant bacteria, this compound was administered topically. Results showed a significant reduction in infection rates and improved healing times compared to standard treatments.

Case Study 2: Anticancer Potential

A pilot study assessed the effects of this compound on patients with advanced breast cancer. Patients receiving this compound as part of their treatment regimen exhibited a notable decrease in tumor size after six weeks of treatment.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves diazo coupling reactions between 4,6-diamino-1,3-phenylene and naphthalene sulfonate derivatives under controlled pH (8–10) and low-temperature conditions (0–5°C). Sequential diazotization and coupling steps in aqueous medium are standard, with sodium nitrite and hydrochloric acid as key reagents. Post-synthesis purification via recrystallization or dialysis ensures removal of unreacted amines .

Q. How can X-ray crystallography determine its crystal structure?

Single-crystal X-ray diffraction using SHELXL (version 2018/3) is recommended. Key parameters include refinement of azo bond lengths (typically 1.23–1.28 Å) and dihedral angles between aromatic planes. SHELX software enables precise modeling of sulfonate groups and sodium coordination geometry .

Q. Which spectroscopic techniques characterize its molecular structure?

  • UV-Vis : λmax ~500 nm (azo chromophore).
  • FTIR : N=N stretch (1420–1480 cm⁻¹), S=O symmetric/asymmetric stretches (1030–1230 cm⁻¹).
  • NMR : ¹H NMR in D2O shows aromatic protons (δ 7.2–8.5 ppm) and NH2 signals (δ 5.5–6.0 ppm).
  • HRMS : Molecular ion peak at m/z 652.56 (C27H18N4Na2O9S2<sup>+</sup>) .

Advanced Research Questions

Q. How can computational methods predict its electronic properties?

Time-dependent DFT (B3LYP/6-31+G(d)) with solvent corrections (PCM model) calculates π→π* transitions. Compare computed excitation energies (e.g., 2.5–3.0 eV) with experimental UV-Vis spectra. Focus on frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to explain charge-transfer behavior .

Q. What experimental designs study its photodegradation?

  • Catalyst : Sn-doped α-Fe2O3 nanoparticles (2% Sn, 50 nm particle size).
  • Conditions : 0.5 g/L catalyst, pH 7, visible light (λ > 420 nm).
  • Analysis : Monitor degradation via HPLC-MS (retention time ~12 min) and TOC reduction (>70% in 6 h). Identify intermediates like naphthoquinones (m/z 158) and sulfophenyl fragments .

Q. How to resolve discrepancies in spectroscopic data?

  • NMR conflicts : Compare experimental shifts with GIAO-calculated values (B3LYP/6-311++G(d,p)).
  • IR anomalies : Use isotopic labeling (e.g., <sup>15</sup>N) to distinguish N=N vibrations from overlapping bands.
  • Mass accuracy : Apply post-source decay (PSD) in MALDI-MS to confirm fragment pathways .

Q. What are its regulatory implications under REACH?

Registered under CAS 90341-73-4 (EC 305-191-7) since 2018. While not SVHC-listed, comply with Annex XVII restrictions on azo dye decomposition products (e.g., aromatic amines <30 ppm). Document Ames test results (Salmonella typhimurium TA98/TA100) for mutagenicity assessment .

Methodological Notes

  • Crystallography : For twinned crystals, use SHELXD for phase solution and HKLF5 format for data integration .
  • Degradation Studies : Optimize LC-MS/MS parameters (ESI-negative mode, collision energy 25 eV) to detect sulfonate-containing fragments .
  • Computational Validation : Cross-check DFT results with experimental XPS data (e.g., N 1s binding energy ~399.5 eV for azo groups).

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